molecular formula C20H19ClN6 B11292446 N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11292446
M. Wt: 378.9 g/mol
InChI Key: MMSNYNDUITWDDS-UHFFFAOYSA-N
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Description

N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Inhibiting these enzymes can be a promising strategy for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. By binding to the active site of these enzymes, it prevents the transfer of phosphate groups from ATP to target proteins. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival, leading to the suppression of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain protein kinases. This unique structure contributes to its potent anticancer activity and makes it a valuable candidate for further drug development .

Properties

Molecular Formula

C20H19ClN6

Molecular Weight

378.9 g/mol

IUPAC Name

6-N-benzyl-4-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6/c1-13-8-9-15(10-17(13)21)24-18-16-12-23-27(2)19(16)26-20(25-18)22-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)

InChI Key

MMSNYNDUITWDDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C)Cl

Origin of Product

United States

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